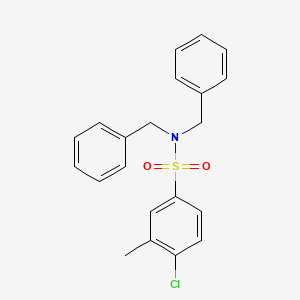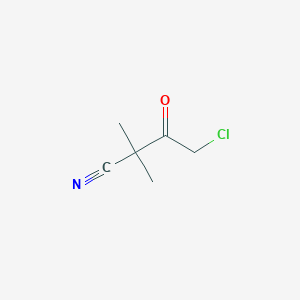
4-Chloro-2,2-dimethyl-3-oxobutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,2-dimethyl-3-oxobutanenitrile is a chemical compound with the CAS Number: 2452342-44-6 . It has a molecular weight of 145.59 and its IUPAC name is 4-chloro-2,2-dimethyl-3-oxobutanenitrile .
Molecular Structure Analysis
The InChI code for 4-Chloro-2,2-dimethyl-3-oxobutanenitrile is 1S/C6H8ClNO/c1-6(2,4-8)5(9)3-7/h3H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
4-Chloro-2,2-dimethyl-3-oxobutanenitrile is a liquid at room temperature .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
4-Chloro-2,2-dimethyl-3-oxobutanenitrile serves as a versatile starting material in the synthesis of a wide array of heterocyclic compounds due to its reactivity and functional group compatibility. A notable application is the synthesis of new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines from 4-phenyl-3-oxobutanenitrile derivatives, demonstrating the chemical's utility in creating polyfunctionally substituted heterocycles (M. Khalik).
Spectroscopic Characterization and Reactivity Studies
In-depth studies have been conducted on the structural parameters, spectroscopic characterization, and reactivity of derivatives of 4-chloro-2,2-dimethyl-3-oxobutanenitrile. These studies include Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to explore the molecular structure and electronic interactions, which are crucial for understanding their potential biological and corrosion inhibition properties (Nuha Wazzan, Ohoud S. Al-Qurashi, H. Faidallah).
Synthetic Methodologies
A novel approach toward the synthesis of 2,4-methanoproline analogues highlights the adaptability of 4-chloro-2,2-dimethyl-3-oxobutanenitrile in organic synthesis. This includes the development of a two-step synthetic method involving an addition-intramolecular substitution sequence, showcasing the compound's role in creating complex molecular architectures (T. Rammeloo, C. Stevens, N. De Kimpe*).
Green Chemistry Applications
The compound's application in green chemistry is exemplified by the one-pot synthesis of 3,3-dimethylpyrrolidin-2-carbonitriles from 4-chloro-2,2-dimethylbutanal in water. This environmentally benign method demonstrates the potential of 4-chloro-2,2-dimethyl-3-oxobutanenitrile derivatives in sustainable chemical processes (M. D’hooghe, Berten Van Driessche, N. Kimpe).
Conformational and Electronic Structure Analysis
Investigations into the conformational dynamics and intramolecular interactions of 4-chloro butanenitrile and related derivatives through gas-phase electron diffraction and molecular mechanics calculations provide insights into their behavior at different temperatures. Such studies are critical for understanding the fundamental aspects of their reactivity and stability (P. J. Stavnebrekk, R. Stōlevik).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, IF ON SKIN: Wash with plenty of water, IF INHALED: Remove person to fresh air and keep comfortable for breathing, Specific treatment (see … on this label), Rinse mouth, Take off contaminated clothing and wash it before reuse, Store locked up, and Dispose of contents/container to … .
Propriétés
IUPAC Name |
4-chloro-2,2-dimethyl-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c1-6(2,4-8)5(9)3-7/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNHEAFOSUASDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,2-dimethyl-3-oxobutanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


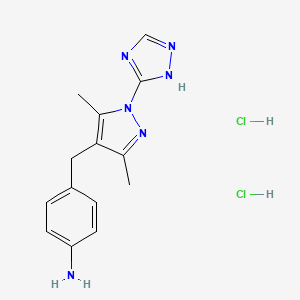

![5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2615408.png)
![N-((1-benzylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2615410.png)
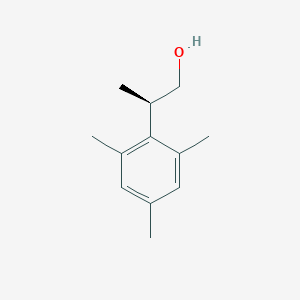
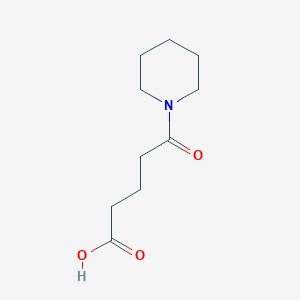
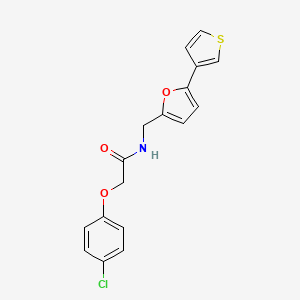
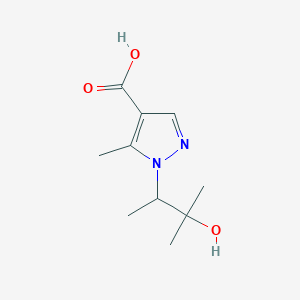
![2-chloro-6-fluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2615420.png)
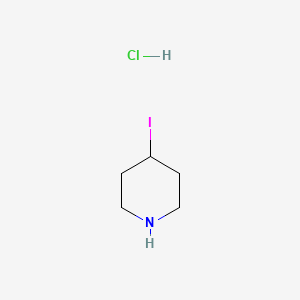
![rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine](/img/structure/B2615422.png)
